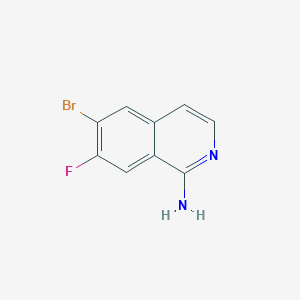
6-Bromo-7-fluoroisoquinolin-1-amine
Vue d'ensemble
Description
6-Bromo-7-fluoroisoquinolin-1-amine is a compound with the molecular formula C9H6BrFN2 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of similar compounds like fluorinated isoquinolines has been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The InChI code for 6-Bromo-7-fluoroisoquinolin-1-amine is 1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) .Physical And Chemical Properties Analysis
6-Bromo-7-fluoroisoquinolin-1-amine is a yellow to brown solid . It has a molecular weight of 241.06 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Bromo-7-fluoroisoquinolin-1-amine is a compound that has attracted interest in the field of organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the convenient synthesis of tetrahydroisoquinolines and naphthyridines through processes involving lithiation, formylation, and reductive amination (Zlatoidský & Gabos, 2009). Similarly, it has been employed in the preparation of quinoline diones, where its reactivity in nucleophilic substitution reactions has been explored (Choi & Chi, 2004).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of isoquinoline, similar to 6-Bromo-7-fluoroisoquinolin-1-amine, have shown potential in the development of new therapeutic agents. For example, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a related compound, has demonstrated antidepressant-like effects in rodent models, suggesting the potential for derivatives of 6-Bromo-7-fluoroisoquinolin-1-amine in psychiatric research (Pesarico et al., 2017).
Advanced Synthesis Techniques
Advanced synthesis techniques involving 6-Bromo-7-fluoroisoquinolin-1-amine and its derivatives include selective Buchwald-Hartwig amination reactions. These reactions are crucial for the controlled functionalization of compounds, leading to the synthesis of ligands with increased binding affinity for specific protein domains (Smith et al., 2008). Additionally, palladium-catalyzed microwave-assisted amination of aryl bromides, including those related to 6-Bromo-7-fluoroisoquinolin-1-amine, has been reported to enhance yields and efficiency in the synthesis of aminoquinolines (Wang et al., 2003).
Propriétés
IUPAC Name |
6-bromo-7-fluoroisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWGRLEQZQNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-fluoroisoquinolin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)

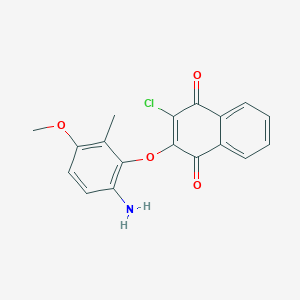
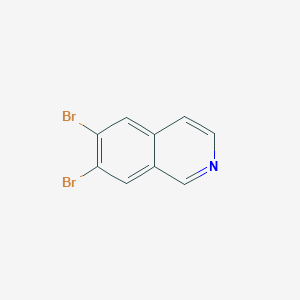
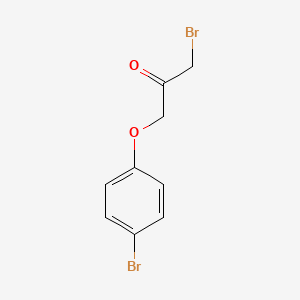
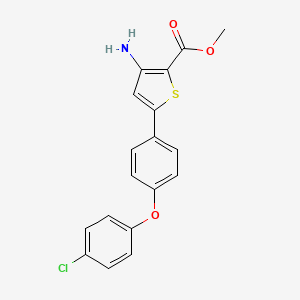
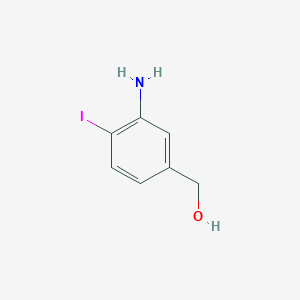
![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)
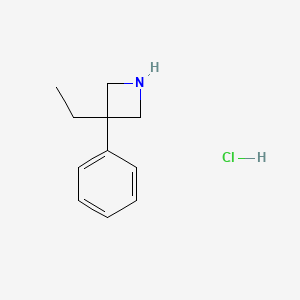
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)